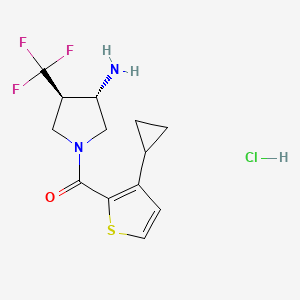![molecular formula C8H12BF4K B13513415 Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide](/img/structure/B13513415.png)
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide is a chemical compound with the molecular formula C8H12BF4K. It is known for its unique structure, which includes a spirocyclic heptane ring and a trifluoroborate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide typically involves the reaction of a spirocyclic heptane derivative with a trifluoroborate salt. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the boranuide complex. The reaction mixture is then purified to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different borate derivatives.
Reduction: It can be reduced to yield simpler boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while substitution reactions can produce a wide range of functionalized boron compounds .
Aplicaciones Científicas De Investigación
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in biological labeling and imaging due to its unique boron-containing structure.
Medicine: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism by which Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide exerts its effects involves the interaction of the boranuide group with various molecular targets. In biological systems, it may interact with cellular components to facilitate imaging or therapeutic effects. The trifluoroborate group is particularly reactive, allowing for the formation of stable complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(spiro[3.3]heptan-2-ylmethyl)borate
- Potassium trifluoro(6-fluorospiro[3.3]heptan-2-yl)methylborate
Uniqueness
Potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide is unique due to its specific spirocyclic structure and the presence of both fluorine and boron atoms. This combination imparts distinct chemical properties, making it valuable for specialized applications in synthesis and material science .
Propiedades
Fórmula molecular |
C8H12BF4K |
|---|---|
Peso molecular |
234.09 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(2-fluorospiro[3.3]heptan-6-yl)methyl]boranuide |
InChI |
InChI=1S/C8H12BF4.K/c10-7-3-8(4-7)1-6(2-8)5-9(11,12)13;/h6-7H,1-5H2;/q-1;+1 |
Clave InChI |
GIEMBXHNMFSXCP-UHFFFAOYSA-N |
SMILES canónico |
[B-](CC1CC2(C1)CC(C2)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)


![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13513370.png)

![1-[(Tert-butoxy)carbonyl]azocane-4-carboxylic acid](/img/structure/B13513374.png)


![2-(3-Methoxyphenyl)spiro[3.3]heptane-2-carboxylicacid](/img/structure/B13513389.png)
![3-Amino-6-butylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13513393.png)




